3-Iodo-6-methyl-1H-indazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

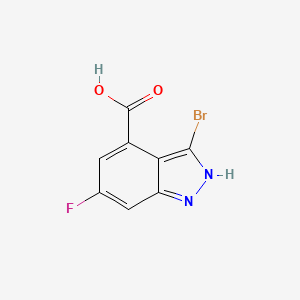

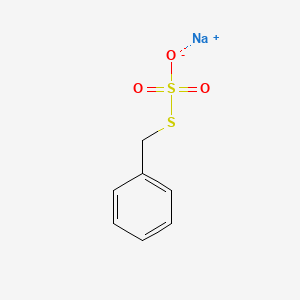

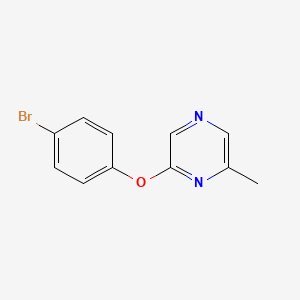

“3-Iodo-6-methyl-1H-indazol-5-amine” is a chemical compound with the molecular formula C8H8IN3. It has an average mass of 273.074 Da and a monoisotopic mass of 272.976288 Da .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “3-Iodo-6-methyl-1H-indazol-5-amine” belongs, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Iodo-6-methyl-1H-indazol-5-amine” consists of a 1H-indazole ring, which is a type of heterocycle, substituted with an iodine atom at the 3-position, a methyl group at the 6-position, and an amine group at the 5-position .Chemical Reactions Analysis

While specific chemical reactions involving “3-Iodo-6-methyl-1H-indazol-5-amine” are not mentioned in the search results, indazoles in general can undergo a variety of reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-6-methyl-1H-indazol-5-amine” include its molecular formula (C8H8IN3), average mass (273.074 Da), and monoisotopic mass (272.976288 Da) .Scientific Research Applications

Antitumor Activity in Cancer Research

Scientific Field:

Oncology and cancer research

3-Iodo-6-methyl-1H-indazol-5-amine

exhibits antitumor activity. It was designed and synthesized as part of a molecular hybridization strategy . The compound was evaluated for inhibitory effects against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The methyl thiazolyl tetrazolium (MTT) colorimetric assay was used to assess its efficacy.

Experimental Procedures:

Results:

The compound demonstrated significant antitumor activity, inhibiting cell growth in various cancer cell lines. Quantitative data showed dose-dependent effects, with IC50 values indicating potency .

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Scientific Field:

Immunology and immunotherapy

3-Iodo-6-methyl-1H-indazol-5-amine

was initially designed as an IDO1 inhibitor. IDO1 plays a crucial role in immune regulation and tumor immune escape. The compound’s structural features align with other IDO1 inhibitors currently in clinical trials .

Experimental Procedures:

Results:

The compound shows promise as an IDO1 inhibitor, potentially enhancing antitumor immune responses .

Synthetic Methodology

Scientific Field:

Organic synthesis and methodology

3-Iodo-6-methyl-1H-indazol-5-amine

contributes to synthetic approaches for indazole derivatives. Researchers have explored transition metal-catalyzed reactions and reductive cyclization methods to access indazoles .

Experimental Procedures:

Results:

The compound serves as a valuable building block for indazole synthesis, enabling efficient access to this heterocyclic scaffold .

Future Directions

The future directions for research on “3-Iodo-6-methyl-1H-indazol-5-amine” and similar compounds could involve further exploration of their synthesis methods and potential medicinal applications. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .

properties

IUPAC Name |

3-iodo-6-methyl-2H-indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCABMPYPIFRLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646658 |

Source

|

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6-methyl-1H-indazol-5-amine | |

CAS RN |

1000343-40-7 |

Source

|

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)